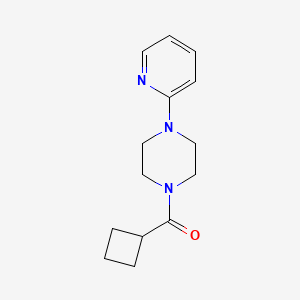![molecular formula C18H20N2O2 B5873945 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPB is a selective antagonist of the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and mood regulation. In
Aplicaciones Científicas De Investigación
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, this compound has been shown to inhibit the growth of various cancer cell lines and to sensitize them to chemotherapy. In immunology, this compound has been shown to modulate the immune response and to have anti-inflammatory effects.
Mecanismo De Acción
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. This compound binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on various signaling pathways. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of immune function. In animal models of Alzheimer's disease and stroke, this compound has been shown to reduce neuronal damage and improve cognitive function. In cancer cell lines, this compound has been shown to inhibit cell growth and to sensitize cells to chemotherapy. In immune cells, this compound has been shown to modulate cytokine production and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments, including its high purity, stability, and selectivity for the sigma-1 receptor. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, including its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential as a treatment for various neurological disorders. In oncology, further studies are needed to explore the potential of this compound as a chemotherapy sensitizer and to identify potential synergistic combinations with other chemotherapeutic agents. In immunology, further studies are needed to explore the potential of this compound as an immunomodulatory agent and to identify its potential applications in various autoimmune and inflammatory disorders.
Métodos De Síntesis
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with pyrrolidine and subsequent reactions with various reagents. The final step involves the reaction of the intermediate product with 2-methoxybenzoyl chloride to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Propiedades
IUPAC Name |
2-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-7-3-2-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEIVTJEXFVSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)

![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)
![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)
![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)


![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)

![N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)

